3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl-
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Overview
Description
3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- is a heterocyclic compound characterized by its imidazoline ring structure. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research. The presence of the phenyl group and the tetramethyl substitutions on the imidazoline ring contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,5,5-tetramethyl-4-phenyl-3-imidazoline-1-oxyl with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. Supercritical carbon dioxide (SC-CO2) has been employed in some processes to enhance the efficiency of the reaction and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxyl radicals, which are stable and useful in various applications.
Photochemical Degradation: Exposure to light can lead to the degradation of the compound, resulting in the release of nitrogen (II) oxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium persulfate and oxone.
Photochemical Reactions: These reactions typically occur under UV light at room temperature or in glassy matrices at low temperatures.
Major Products
Oxidation: The major product is the corresponding nitroxyl radical.
Photochemical Degradation: The primary product is nitrogen (II) oxide.
Scientific Research Applications
3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a spin probe in electron spin resonance (ESR) spectroscopy to study polymer systems and materials.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- involves its ability to form stable nitroxyl radicals. These radicals can interact with other molecules, leading to various chemical transformations. The compound’s paramagnetic properties make it useful in ESR spectroscopy, where it acts as a probe to study the dynamics of polymer systems and other materials .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-oxo-piperidine-1-oxyl (TEMPONE): Another stable nitroxyl radical used in similar applications.
4-Hydrazonomethyl-1-hydroxy-2,2,5,5-tetramethyl-3-imidazoline-3-oxide: A related compound with similar structural features and applications.
Uniqueness
3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and stability. Its phenyl group enhances its reactivity and makes it suitable for a broader range of applications compared to other similar compounds .
Properties
CAS No. |
90277-82-0 |
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Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-4-phenyl-1H-imidazole |
InChI |
InChI=1S/C13H18N2/c1-12(2)11(14-13(3,4)15-12)10-8-6-5-7-9-10/h5-9,15H,1-4H3 |
InChI Key |
HJMZJVYIMNRNSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC(N1)(C)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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